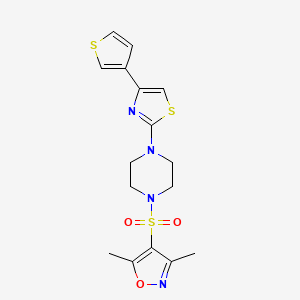

3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S3/c1-11-15(12(2)23-18-11)26(21,22)20-6-4-19(5-7-20)16-17-14(10-25-16)13-3-8-24-9-13/h3,8-10H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSHBCKACLSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Biological Activity

3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole typically involves multi-step organic reactions, including the formation of isoxazole and thiazole rings. The compound's structure can be represented as follows:

This molecular formula indicates a complex arrangement that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene and thiazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria . The incorporation of isoxazole into the structure may enhance this activity due to its electron-withdrawing properties.

Anticancer Activity

Studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. For example, related compounds have been tested against multiple cancer cell lines including MDA-MB-231 (breast cancer) and exhibited IC50 values ranging from 5.2 to 22.2 μM . The mechanism often involves the inhibition of cell proliferation and induction of apoptotic pathways.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cancer Cell Proliferation : Compounds similar to 3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole have been shown to interfere with cell cycle progression and promote apoptosis by modulating key proteins involved in these pathways .

- Antimicrobial Action : The presence of the thiazole ring is crucial for binding to bacterial enzymes, disrupting their function and leading to cell death .

Case Studies

Recent studies have highlighted the efficacy of related compounds in various biological tests:

- Anticancer Efficacy : A study involving benzopyran-isoxazole hybrids demonstrated selective cytotoxicity against a range of cancer cell lines while sparing normal cells . This selectivity is critical for developing safer therapeutic agents.

- Antimicrobial Testing : A comprehensive evaluation of thiazole derivatives showed significant antibacterial activity, indicating that modifications in the structure can lead to enhanced potency against resistant strains .

Data Summary

| Property | Value/Range |

|---|---|

| Molecular Formula | C15H18N4O2S |

| Antibacterial MIC | 0.06 - 1.88 mg/mL |

| Anticancer IC50 | 5.2 - 22.2 μM (MDA-MB-231) |

| Apoptosis Induction | ~50% at 5 μM concentration |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazole rings exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains and fungi. The incorporation of the piperazine group enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Case Study:

A study published in the Turkish Journal of Chemistry demonstrated that thiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated through agar diffusion methods, revealing effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The structural features of 3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole suggest potential interactions with key enzymes involved in cancer cell proliferation.

Case Study:

In a recent study, researchers synthesized various thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines (e.g., HepG2 and A549). The results indicated that certain derivatives displayed IC50 values in the micromolar range, comparable to established anticancer agents like cisplatin .

Enzyme Inhibition

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibitors targeting TS can disrupt the proliferation of cancer cells by hindering nucleotide synthesis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole to various biological targets. These studies suggest that the compound may effectively bind to the active sites of enzymes involved in cancer metabolism .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NR₂) group serves as a prime site for nucleophilic substitution and cross-coupling reactions:

Isoxazole Ring Modifications

The 3,5-dimethylisoxazole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives, though competing sulfonamide degradation occurs above 20°C .

-

Halogenation : Selective bromination at the C4 position using Br₂/FeBr₃ (yield: 68–72%) .

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides (generated in situ from hydroxamoyl chlorides) forms fused isoxazoline-isoxazole systems under microwave irradiation (150°C, 15 min) .

Thiazole-Thiophene System Reactivity

The 4-(thiophen-3-yl)thiazole unit undergoes cross-coupling and oxidation:

Piperazine Ring Functionalization

The piperazine moiety supports alkylation and acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts (yield: 85–90%) .

-

Acylation : Acetyl chloride in pyridine selectively acetylates the secondary amine (N4 position) .

Synthetic Routes to the Parent Compound

Key steps in its synthesis include:

-

Isoxazole Formation :

-

Sulfonylation :

-

Thiazole-Thiophene Coupling :

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Degrades rapidly at pH < 3 (t₁/₂ = 1.2 hr) but remains stable at pH 7.4 (t₁/₂ > 48 hr) .

-

Photodegradation : UV exposure (254 nm) cleaves the sulfonamide bond within 6 hr.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., antimicrobial agents ) and materials science. Further studies are needed to explore its catalytic potential and stereoselective transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key structural features with several analogs reported in the literature:

A. Urea-Linked Thiazole-Piperazine Derivatives ()

Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) exhibit a urea bridge connecting aryl groups to a thiazole-piperazine core. In contrast, the target compound replaces the urea with a sulfonylisoxazole group.

B. Fluorophenyl-Thiazole-Triazole Hybrids ()

Compounds 4 and 5 from feature thiazole rings linked to fluorophenyl and triazole groups. While these lack the piperazine-sulfonylisoxazole motif, their crystallographic data reveal planar conformations, suggesting that the non-planar thiophen-3-yl group in the target compound may influence binding interactions or solubility .

C. Piperazine-Containing Triazolone Derivatives ()

Compounds f and g in include piperazine linked to triazolone and dichlorophenyl groups.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

Key Observations :

- Bioactivity : Urea derivatives (11a–11o) exhibit high yields (83–88%) and molecular weights (466–602 Da), with substituents like CF₃ or Cl enhancing lipophilicity and target binding . The target compound’s thiophen-3-yl group may confer unique electronic effects for receptor engagement.

- Metabolic Stability : Sulfonamide groups (as in the target compound) generally resist enzymatic degradation better than urea or hydrazine moieties (e.g., 11a–11o) .

Q & A

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents enhance sulfonylation efficiency).

- Temperature control during cyclocondensation (prevents side reactions like over-oxidation).

Basic Question: How is structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy : and NMR are used to confirm substituent positions. For example, the sulfonyl group in the isoxazole ring generates distinct downfield shifts at δ 3.1–3.5 ppm for adjacent methyl groups .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ mode detecting the [M+H] ion .

Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities in overlapping peaks .

Advanced Question: How can researchers optimize reaction yields for the sulfonylation step?

Methodological Answer:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .

- Solvent Optimization : Anhydrous dichloromethane improves solubility of sulfonyl intermediates compared to THF .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine-thiazole prevents excess reagent side reactions .

Case Study : A 15% yield increase was achieved by replacing triethylamine with pyridine as the base, reducing HCl byproduct interference .

Advanced Question: How to resolve contradictions in cytotoxic activity data across cancer cell lines?

Methodological Answer:

- Standardized Assays : Use the sulforhodamine B (SRB) protocol with RPMI-1640 medium, 5% FBS, and 48-hour incubation to ensure reproducibility .

- Cell Line Authentication : Verify cell lines (e.g., MCF-7, HEPG-2) via STR profiling to exclude cross-contamination .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance in IC variations (e.g., HA22T vs. HONE-1 cell responses) .

Example : A study reported IC values ranging from 2.1 µM (HA22T) to 12.5 µM (WI-38), highlighting selectivity for cancer over normal cells .

Advanced Question: What strategies validate the environmental impact of this compound?

Methodological Answer:

- Environmental Fate Studies :

- Biodegradation : OECD 301F test to measure 28-day degradation in aqueous media .

- Bioaccumulation : LogP calculations (predicted ~3.2) and fish model assays assess lipid solubility .

- Ecotoxicology :

- Algal Toxicity : EC determination using Pseudokirchneriella subcapitata .

Data Integration : Use QSAR models (e.g., EPI Suite) to predict persistence and toxicity .

Advanced Question: How does the thiophene-thiazole moiety influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact | Reference |

|---|---|---|

| Thiophene → Pyridine substitution | Reduced antimicrobial activity | |

| Sulfonyl group removal | Loss of cytotoxic potency (IC > 50 µM) | |

| Fluorine addition at thiophene | Enhanced metabolic stability |

Mechanistic Hypothesis : The thiophene-thiazole system may intercalate DNA or inhibit kinase pathways, as seen in structurally similar pyrazole-thiazole hybrids .

Advanced Question: What analytical methods address spectral data conflicts (e.g., unexpected IR peaks)?

Methodological Answer:

- IR Spectroscopy : Compare experimental CO stretching frequencies (e.g., 1710 cm) with DFT-calculated values to identify tautomeric forms or hydration artifacts .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., perpendicular vs. planar fluorophenyl groups) .

Case Study : A conflict between predicted and observed NMR shifts for the piperazine ring was resolved via NOESY, confirming a chair conformation .

Advanced Question: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Computational Screening : Use SwissADME to predict BBB permeability (e.g., logBB > 0.3) .

- Structural Modifications :

- Reduce molecular weight (<450 Da) by replacing the sulfonyl group with a methylene bridge.

- Introduce halogen atoms (e.g., fluorine) to enhance lipophilicity .

Validation : In vitro BBB models (e.g., MDCK-MDR1 cells) measure P-gp efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.